2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 717891-68-4
VCID: VC7295918
InChI: InChI=1S/C15H11ClFNO3/c16-11-7-10(8-19)5-6-14(11)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)
SMILES: C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)F
Molecular Formula: C15H11ClFNO3
Molecular Weight: 307.71

2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide

CAS No.: 717891-68-4

Cat. No.: VC7295918

Molecular Formula: C15H11ClFNO3

Molecular Weight: 307.71

* For research use only. Not for human or veterinary use.

2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide - 717891-68-4

Specification

CAS No. 717891-68-4
Molecular Formula C15H11ClFNO3
Molecular Weight 307.71
IUPAC Name 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C15H11ClFNO3/c16-11-7-10(8-19)5-6-14(11)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)
Standard InChI Key BCSYZYIJVVZBFF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₅H₁₁ClFNO₃, with a molecular weight of 307.70 g/mol. Its IUPAC name, 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide, reflects the following structural components:

  • A phenoxy ring substituted with chlorine at position 2 and a formyl group (-CHO) at position 4.

  • An acetamide bridge linking the phenoxy group to an N-(2-fluorophenyl) substituent.

The presence of electron-withdrawing groups (chloro, formyl) and the fluorine atom on the phenyl ring influences its electronic distribution, potentially enhancing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₁ClFNO₃
Molecular Weight307.70 g/mol
IUPAC Name2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide
SMILESC1=CC(=C(C=C1Cl)C=O)OCC(=O)NC2=CC=CC=C2F
InChIKeyQXWYNJPHNQBKOA-UHFFFAOYSA-N

Synthesis and Structural Analogues

Hypothetical Synthesis Pathways

While no direct synthesis reports exist for this compound, analogous molecules suggest feasible routes:

  • Core Assembly: Reacting 2-chloro-4-formylphenol with chloroacetyl chloride to form the phenoxyacetate intermediate.

  • Amidation: Coupling the intermediate with 2-fluoroaniline via nucleophilic acyl substitution .

This approach mirrors methods used for synthesizing structurally related compounds like 2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide , where the fluorine substituent’s position is the primary distinction.

Structural Analogues and Modifications

  • N-(4-Fluorophenyl) Variant: The 4-fluorophenyl analogue (CAS 864714-33-0) exhibits a molecular weight of 307.70 g/mol and has been explored for antitubercular potential.

  • Thiazolidinone Derivatives: Reactions with rhodanine or thiazolidinedione moieties yield hybrids with anti-proliferative activity against leukemia cells (e.g., IC₅₀ values of 75–250 μM) .

Future Research Directions

Target-Based Drug Design

  • Tuberculosis: Computational docking studies could predict binding affinity to M. tuberculosis enoyl-ACP reductase (InhA), a validated drug target.

  • Oncology: Screening against kinase libraries (e.g., EGFR, VEGFR) may identify oncogenic targets.

Pharmacokinetic Optimization

  • Prodrug Development: Esterifying the formyl group to improve bioavailability.

  • SAR Studies: Modifying the fluorophenyl position (2- vs. 4-) to assess potency and selectivity .

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